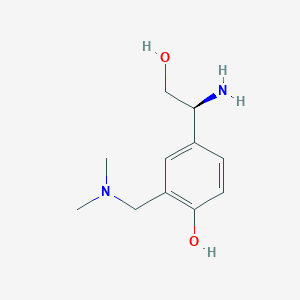![molecular formula C6H7N3O4 B13549610 2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid](/img/structure/B13549610.png)
2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The methoxycarbonyl group attached to the triazole ring adds to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Huisgen cycloaddition reaction makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole hydrides. Substitution reactions can result in a variety of functionalized triazole derivatives.
Applications De Recherche Scientifique
2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The methoxycarbonyl group can also participate in esterification reactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid
- 2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-3-yl]acetic acid
- 2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-4-yl]acetic acid
Uniqueness
2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interactions with other molecules. The position of the methoxycarbonyl group can affect the compound’s chemical and biological properties, making it distinct from other triazole derivatives.
Propriétés
Formule moléculaire |
C6H7N3O4 |
|---|---|
Poids moléculaire |
185.14 g/mol |
Nom IUPAC |
2-(4-methoxycarbonyltriazol-2-yl)acetic acid |
InChI |
InChI=1S/C6H7N3O4/c1-13-6(12)4-2-7-9(8-4)3-5(10)11/h2H,3H2,1H3,(H,10,11) |
Clé InChI |
MONHZCDTUBJRMR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NN(N=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Boc-(isopentyl)amino]ethanol](/img/structure/B13549535.png)
![(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one](/img/structure/B13549539.png)

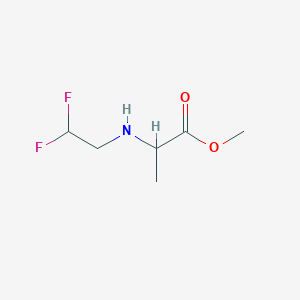
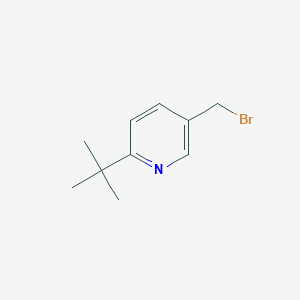
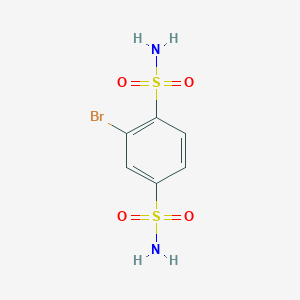
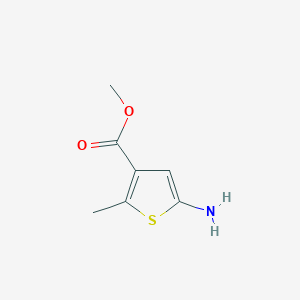


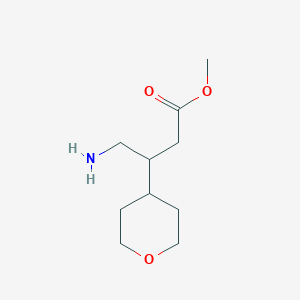
![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13549605.png)
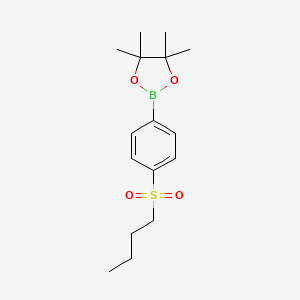
![4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13549613.png)
